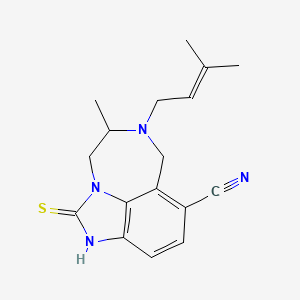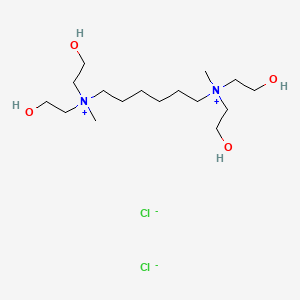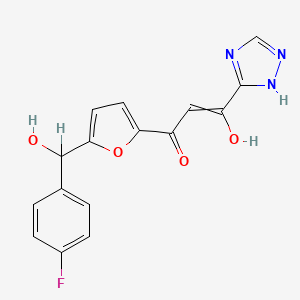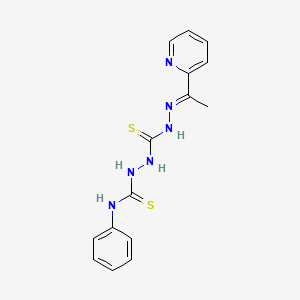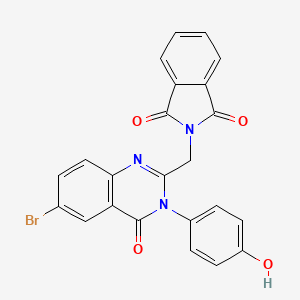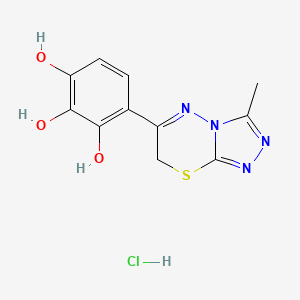
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes chloro, sulphonyl, and oxovaleramide functional groups, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-chloro-5-aminophenyl compound: This can be achieved by nitration of 2-chlorophenyl compound followed by reduction.
Sulphonylation: The 2-chloro-5-aminophenyl compound is then reacted with hexadecylsulfonyl chloride in the presence of a base such as triethylamine to form the sulphonylated intermediate.
Formation of the oxovaleramide: The sulphonylated intermediate is then reacted with 4,4-dimethyl-3-oxovaleric acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulphonyl and oxovaleramide groups can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulphonyl and chloro groups could play a role in binding to the target, while the oxovaleramide group could influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-Chloro-5-nitrobenzoic acid
- N-(5-Chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is unique due to the presence of the hexadecylsulphonyl group, which imparts specific properties such as increased lipophilicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
67878-71-1 |
|---|---|
Fórmula molecular |
C29H48Cl2N2O4S |
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
2-chloro-N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C29H48Cl2N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-38(36,37)33-23-19-20-24(30)25(22-23)32-28(35)26(31)27(34)29(2,3)4/h19-20,22,26,33H,5-18,21H2,1-4H3,(H,32,35) |
Clave InChI |
HDEQFLUBPSWEDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


